Tetrakis(decyl)ammonium bromide
Overview
Description
Tetrakis(decyl)ammonium bromide is a quaternary ammonium compound known for its cationic surfactant properties. It is commonly used as an ion-pair agent and for the modification of bentonite. This compound has a molecular formula of C40H84NBr and a molecular weight of 659.01 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(decyl)ammonium bromide is typically synthesized through the quaternization of decylamine with decyl bromide. The reaction involves heating decylamine with decyl bromide in an organic solvent under reflux conditions. The product is then purified through recrystallization or other suitable purification methods .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(decyl)ammonium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Phase Transfer Catalysis: It acts as a phase transfer catalyst, facilitating the transfer of reactants between aqueous and organic phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, cyanide ions, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Phase Transfer Catalysis: The compound is used in conjunction with various organic and inorganic reactants to enhance reaction rates and yields.
Major Products Formed
Substitution Reactions: The major products depend on the nucleophile used. For example, using hydroxide ions results in the formation of decanol.
Phase Transfer Catalysis: The products vary widely based on the specific reaction being catalyzed.
Scientific Research Applications
Tetrakis(decyl)ammonium bromide has a wide range of applications in scientific research:
Mechanism of Action
Tetrakis(decyl)ammonium bromide exerts its effects primarily through its cationic surfactant properties. It acts as a phase transfer agent, facilitating the transfer of ions and molecules between different phases. This mechanism is crucial in various chemical reactions, including the synthesis of nanoparticles and the alkylation of pyridine aldoximes and ketoximes .
Comparison with Similar Compounds
Similar Compounds
- Tetraheptylammonium bromide
- Tetrapentylammonium bromide
- Tetrabutylammonium bromide
- Tetradodecylammonium bromide
Uniqueness
Tetrakis(decyl)ammonium bromide is unique due to its longer alkyl chains, which enhance its surfactant properties and make it particularly effective as a phase transfer catalyst. This distinguishes it from other quaternary ammonium compounds with shorter alkyl chains .
Properties
IUPAC Name |
tetrakis-decylazanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N.BrH/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNISXOXSNAHBZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H84BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90933631 | |
Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
659.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14937-42-9 | |
Record name | Tetradecylammonium bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14937-42-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrakis(decyl)ammonium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014937429 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Tris(decyl)decan-1-aminium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90933631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tetrakis(decyl)ammonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.452 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Tetrakis(decyl)ammonium bromide in chemical analysis?
A: this compound (TDeABr) is often employed as a reagent in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) techniques. [] Its role stems from its ability to interact with certain analytes, enhancing their separation and detection. For instance, TDeABr is used in the derivatization of bile acids, improving their detection sensitivity in fluorescence-based HPLC methods. []
Q2: How does the alkyl chain length of lipids like this compound affect caffeine detection in taste sensors?
A: Research suggests that the length of the alkyl chain in lipids significantly influences the sensitivity of taste sensors to caffeine. Studies comparing this compound (R10) with other lipids possessing varying alkyl chain lengths (R8, R12, R16) revealed that the electric responses generated by the lipid membranes upon interaction with caffeine were directly related to the alkyl chain length. [] This finding implies that optimizing the lipid composition, particularly the alkyl chain length, can enhance the sensor's sensitivity to caffeine.
Q3: Can you elaborate on the interaction between this compound and caffeine in a taste sensor?
A: While the exact mechanism of interaction requires further investigation, research indicates that caffeine, being an uncharged molecule, interacts more favorably with lipid membranes containing amine compounds like this compound compared to phosphate lipid membranes. [] This suggests a potential role of the amine group in TDeABr in facilitating the interaction with caffeine. Further research exploring the influence of concentration and specific structural features of TDeABr on caffeine interaction could provide valuable insights into optimizing sensor sensitivity.
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